molecular formula C10H15BF4N6O B1310611 2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate CAS No. 873798-09-5

2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate

Cat. No. B1310611
M. Wt: 322.07 g/mol
InChI Key: AUPDFAPCZZXFMX-UHFFFAOYSA-N
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Description

2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate is a useful research compound. Its molecular formula is C10H15BF4N6O and its molecular weight is 322.07 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific research applications

Synthesis and Structural Analysis

  • Metal Complexes Formation: Studies have shown that triazolopyridines can form complexes with various metals, including palladium(II), nickel(II), ruthenium(II), and copper(II), indicating their potential as ligands in coordination chemistry (Richardson & Steel, 2002).
  • Catalytic Properties: The catalytic properties of triazolopyridine derivatives in the Suzuki-Miyaura cross-coupling reaction have been explored, demonstrating good catalytic activity and enabling the coupling of aryl chlorides at room temperature (Iglesias‐Sigüenza et al., 2009).
  • Novel Synthesis Methods: Innovative methods for synthesizing triazolopyridines have been developed, offering pathways to synthesize these compounds under mild conditions and with good yields, broadening their accessibility for further research applications (Huntsman & Balsells, 2005).

Molecular Structure and Dynamics

  • Vibrational Dynamics and Molecular Structure: Density functional theory (DFT) has been applied to study the molecular structure, vibrational energy levels, and potential energy distribution of triazolopyridines, shedding light on the influence of hydrogen bond formation and substitution patterns on their stability and reactivity (Lorenc et al., 2007).

Antimicrobial and Antiproliferative Agents

  • Antimicrobial Evaluations: New triazolopyridine derivatives have been synthesized and tested for their antimicrobial activity, indicating potential applications in developing novel antimicrobial agents (Prakash et al., 2011).
  • Antiproliferative Agents: Derivatives of triazolopyridines have been evaluated for anticancer activity against various human tumor cell lines, revealing selective efficacy and highlighting their potential as scaffolds for developing new anticancer drugs (Pokhodylo et al., 2020).

properties

IUPAC Name

[dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N6O.BF4/c1-14(2)10(15(3)4)17-16-9-8(12-13-16)6-5-7-11-9;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPDFAPCZZXFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BF4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455198
Record name (Dimethylamino)-N,N-dimethyl[(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)oxy]methaniminium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate

CAS RN

873798-09-5
Record name (Dimethylamino)-N,N-dimethyl[(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)oxy]methaniminium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium Tetrafluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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